X77 -

X77

Catalog Number: EVT-8276744
CAS Number:
Molecular Formula: C27H33N5O2
Molecular Weight: 459.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Discovery & Development of X77 as a SARS-CoV-2 Antiviral Agent

Historical Context: From SARS-CoV 3Chymotrypsin-Like Protease Inhibitors to SARS-CoV-2 Main Protease Targeting

The strategic targeting of viral main proteases (Mpro, also termed 3Chymotrypsin-like protease/3CLpro) emerged as a validated antiviral strategy during the 2002–2003 Severe Acute Respiratory Syndrome coronavirus (SARS-CoV) outbreak. Research established that the main protease, a cysteine protease with a catalytic dyad (Cys145-His41), is indispensable for processing viral polyproteins (pp1a/pp1ab) into functional non-structural proteins, enabling viral replication. Crucially, its substrate specificity—cleaving after Gln residues—and absence of human homologs rendered it an ideal drug target with minimized off-target risk [1] [2]. Early efforts yielded peptidomimetic covalent inhibitors (e.g., hexapeptidyl chloromethyl ketones) featuring electrophilic warheads (aldehydes, α-ketoamides) designed to form reversible bonds with Cys145 [1] [5]. While potent, these inhibitors faced challenges including metabolic instability, poor pharmacokinetics, and potential off-target reactivity due to their covalent mechanism [5] [8].

The genetic and structural similarity between SARS-CoV and Severe Acute Respiratory Syndrome coronavirus 2 (SARS-CoV-2) Mpro (∼96% sequence identity, conserved active site architecture) enabled rapid translation of target validation and inhibitor design principles upon the COVID-19 pandemic emergence [1] [2] [5]. This conservation underscored Mpro's continued relevance as a high-priority target for broad-spectrum coronavirus therapeutics. The inhibitor ML188 (also termed compound 2), a non-covalent inhibitor developed against SARS-CoV Mpro (half-maximal inhibitory concentration = 1.5 µM), served as a critical progenitor molecule. Its benzotriazole moiety targeting the S1 subsite and overall binding mode provided a blueprint for non-covalent inhibition strategies later applied to SARS-CoV-2 [5] [6].

Rational Design of Non-Covalent Protease Inhibitors: Overcoming Limitations of Covalent Binding Strategies

The development of X77 represented a deliberate shift towards non-covalent inhibition paradigms to circumvent inherent limitations associated with covalent Mpro inhibitors. Covalent scaffolds, exemplified by later approved drugs like Nirmatrelvir (PF-07321332), achieve high potency and prolonged target engagement through electrophilic warheads (e.g., nitrile) reacting with the catalytic Cys145 [1] [8]. However, concerns regarding potential off-target reactivity with host proteins, inherent chemical reactivity leading to promiscuity or metabolic clearance, and limited chemical space exploration due to the necessity of the warhead motivated the pursuit of alternative strategies [5] [6] [8].

Non-covalent inhibitors rely solely on high-affinity, complementary interactions within the substrate-binding pocket (S1-S4 subsites) to achieve inhibition without forming a covalent bond. This approach offers potential advantages:

  • Reduced Off-Target Risk: Eliminating reactive electrophiles minimizes unintended modification of host proteins or cellular nucleophiles.
  • Expanded Chemical Diversity: Design is not constrained by incorporating reactive groups compatible with binding and pharmacodynamics.
  • Favorable Drug-Likeness: Non-covalent compounds often exhibit improved solubility, metabolic stability, and pharmacokinetic profiles compared to peptidomimetic covalent agents [5] [6] [8].

X77 was rationally designed as a potent non-covalent inhibitor specifically for SARS-CoV-2 Mpro, leveraging structural biology and computational chemistry. Its core structure, 2-(N-arylamido)-2-(pyridin-3-yl)acetamide, was optimized from the ML188 scaffold identified during SARS-CoV research. Key design objectives included enhancing binding affinity, optimizing interactions across the S1-S4 subsites, and maintaining favorable physicochemical properties for cellular activity [5] [6]. Structural analysis confirmed X77 binds competitively within the active site cleft, directly occluding substrate access to the catalytic dyad, validating its mechanism as a competitive inhibitor [6].

Table 1: Key Characteristics of Covalent vs. Non-Covalent SARS-CoV-2 Mpro Inhibitors

FeatureCovalent Inhibitors (e.g., Nirmatrelvir)Non-Covalent Inhibitors (e.g., X77)
Binding MechanismReversible covalent bond to Cys145High-affinity non-covalent interactions
Typical WarheadNitrile, Aldehyde, α-KetoamideNone
Potential Off-TargetsHost proteins with reactive Cys residuesMinimized
Chemical SpaceConstrained by warhead integrationBroader exploration feasible
Metabolic StabilityCan be challenged by reactivityGenerally more favorable
Representative AgentNirmatrelvir (Paxlovid™)X77 (Research Compound)

Structural Evolution: Analog Optimization from ML188 to X77

The journey from ML188 to X77 exemplifies structure-based drug design driven by iterative crystallography and biochemical profiling. Co-crystal structures of inhibitors bound to SARS-CoV and later SARS-CoV-2 Mpro provided atomic-level blueprints of ligand-protein interactions, guiding medicinal chemistry optimizations [5] [6].

  • ML188 (SARS-CoV Mpro Inhibitor): This initial non-covalent inhibitor featured a benzotriazole moiety occupying the S1 subsite, forming a critical hydrogen bond with the backbone amide of residue Glu166. While providing proof-of-concept for non-covalent inhibition, its potency (half-maximal inhibitory concentration ~1.5 µM against SARS-CoV Mpro) required enhancement for therapeutic utility [5] [6].
  • Early SARS-CoV-2 Optimizations: Leveraging the high conservation of the Mpro active site, researchers modified the ML188 scaffold. The benzotriazole was replaced with substituted benzamide or heteroaromatic groups to optimize S1 interactions. Crucially, extensive exploration of substituents on the central acetamide core and the N-aryl ring was performed to maximize interactions within the hydrophobic S2, S3/S4, and S1' pockets surrounding the catalytic dyad [5] [6].
  • X77 - Optimized Structure: X77 emerged as a highly optimized analog resulting from this process. Its structure features:
  • A 4-fluorophenyl group occupying the S1' pocket, engaging in hydrophobic interactions.
  • A central methylacetamide linker.
  • A pyridin-3-yl group projecting into the S1 subsite, forming hydrogen bonds with Glu166 and His163 (mimicking the Gln side chain of natural substrates).
  • A critical meta-oriented 3-((dimethylamino)methyl)phenyl group extending into the S2/S4 region. This dimethylaminomethyl moiety undergoes a conformational change upon binding, positioning the charged dimethylamino group to form a salt bridge with the carboxylate of Glu166 – a key interaction absent in ML188 and significantly boosting affinity.
  • A terminal 4-isopropylphenyl group filling the S4 pocket via extensive van der Waals contacts [5] [6].

Biochemical characterization confirmed X77's significantly enhanced potency over ML188, achieving sub-micromolar inhibition of SARS-CoV-2 Mpro (half-maximal inhibitory concentration values typically reported in the 100-500 nanomolar range in enzymatic assays) [5] [6]. Co-crystallization of X77 bound to SARS-CoV-2 Mpro (Protein Data Bank code: 6W63) provided definitive structural validation of its binding mode and interactions, confirming the optimized engagement with the S1', S1, S2, and S4 subsites, including the pivotal salt bridge between its dimethylamino group and Glu166 [6].

Table 2: Structural Features and Interactions of ML188 and X77 in the SARS-CoV-2 Mpro Active Site

Structural Region/GroupML188X77Key Interactions & SubsitesImpact on Potency
S1' Pocket BinderSmall hydrophobic moiety4-FluorophenylHydrophobic interactions (S1')Contributes to binding energy
LinkerVariableMethylacetamide--Scaffold connectivity
S1 Subsite BinderBenzotriazolePyridin-3-ylH-bond to Glu166 backbone, H-bond to His163 (S1)Mimics substrate Gln P1 position
S2/S4 Region BinderSubstituted phenylmeta-3-((Dimethylamino)methyl)phenylSalt Bridge to Glu166 (S1/S2 interface)Major boost in affinity
S4 Pocket BinderVariable4-IsopropylphenylExtensive van der Waals contacts (S4)Enhances hydrophobic packing
Reported half-maximal inhibitory concentration (SARS-CoV-2 Mpro)~ Low micromolar range~ 0.1 - 0.5 µM--> 10-fold increase vs. ML188

The structural evolution from ML188 to X77 highlights the power of structure-based design in optimizing non-covalent inhibitors. By meticulously engineering interactions across the substrate-binding cleft, particularly the introduction of the charged interaction with Glu166, X77 achieved significantly enhanced potency while maintaining the advantages of a non-covalent mechanism. This molecule stands as a critical milestone and valuable pharmacological tool in the development of SARS-CoV-2 main protease inhibitors [5] [6].

Properties

Product Name

X77

IUPAC Name

N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-pyridin-3-ylethyl]-1H-imidazole-5-carboxamide

Molecular Formula

C27H33N5O2

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C27H33N5O2/c1-27(2,3)20-11-13-22(14-12-20)32(26(34)23-17-29-18-30-23)24(19-8-7-15-28-16-19)25(33)31-21-9-5-4-6-10-21/h7-8,11-18,21,24H,4-6,9-10H2,1-3H3,(H,29,30)(H,31,33)/t24-/m1/s1

InChI Key

MUNFBYOTGGMQOS-XMMPIXPASA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4=CN=CN4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4=CN=CN4

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4=CN=CN4

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